N-[4-(dimethylamino)phenyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
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Overview
Description
N-[4-(dimethylamino)phenyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a complex organic compound with a unique structure that combines a dimethylamino group, a benzotriazinone moiety, and a propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)phenyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide typically involves multiple steps. One common route starts with the preparation of 4-(dimethylamino)benzaldehyde, which is then subjected to a series of reactions to introduce the benzotriazinone and propanamide groups. Key steps may include:
Condensation Reactions: Combining 4-(dimethylamino)benzaldehyde with appropriate reagents to form intermediates.
Cyclization: Formation of the benzotriazinone ring through cyclization reactions.
Amidation: Introduction of the propanamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)phenyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[4-(dimethylamino)phenyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A compound with a similar ester functional group.
2,4-Dibromo-3,6-dimethyl-phenylamine: A compound with similar aromatic substitution patterns.
Uniqueness
N-[4-(dimethylamino)phenyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is unique due to its combination of a dimethylamino group, a benzotriazinone ring, and a propanamide chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C18H19N5O2 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[4-(dimethylamino)phenyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide |
InChI |
InChI=1S/C18H19N5O2/c1-22(2)14-9-7-13(8-10-14)19-17(24)11-12-23-18(25)15-5-3-4-6-16(15)20-21-23/h3-10H,11-12H2,1-2H3,(H,19,24) |
InChI Key |
WQZSHQINUNJXIV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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